molecular formula C17H14FNOS3 B2942832 N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2415461-40-2

N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2942832
CAS No.: 2415461-40-2
M. Wt: 363.48
InChI Key: ZJSBLKHLRCZQFW-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a bithiophene core and a 4-fluorophenyl sulfanyl moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS3/c18-14-1-3-15(4-2-14)23-11-17(20)19-8-16-7-13(10-22-16)12-5-6-21-9-12/h1-7,9-10H,8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSBLKHLRCZQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bithiophene moiety, which is known for its electronic properties, linked to a sulfanyl acetamide group. The presence of fluorine in the phenyl ring enhances its lipophilicity and may influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial activity against strains such as E. coli and S. aureus, potentially due to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions .
  • Anticancer Potential : The bithiophene structure allows for intercalation into DNA, which may lead to cytotoxic effects on cancer cells. This mechanism has been observed in other bithiophene derivatives .
  • Anti-inflammatory Effects : Compounds with sulfanyl groups have shown potential in modulating inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation .

The proposed mechanisms of action for this compound include:

  • DNA Intercalation : The planar structure of the bithiophene moiety facilitates insertion between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses or bacterial metabolism, as seen with other bithiophene derivatives .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

Table 1: Comparative Biological Activities of Bithiophene Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
Bithiophene AAntibacterialE. coli10 µM
Bithiophene BAnticancerHeLa Cells15 µM
Bithiophene CAnti-inflammatoryRAW 264.7 Macrophages20 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key properties based on the evidence:

Compound Key Substituents Reported Properties/Activities Reference
Target Compound : N-({[3,3'-Bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide Bithiophene-methyl, 4-fluorophenyl sulfanyl Inferred: Potential for electronic conjugation or enzyme inhibition (structural analogy). N/A
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophene, triazole, 4-fluorophenyl Inferred: Thiophene enhances π-stacking; fluorophenyl may modulate lipophilicity.
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole, tert-butylphenyl, 3-fluorophenyl Documented: Triazole core likely contributes to metal coordination or H-bonding interactions.
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide Isoindole-dione, 4-fluorophenyl, hydroxypentyl Documented: MMP-7/-13 inhibition (IC₅₀ values in µM range).
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide Amino-triazole, 2-fluorophenyl, butylphenyl Inferred: Amino group may enhance solubility; fluorophenyl improves metabolic stability.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole, pyridinyl, ethylphenyl Documented: Orco agonist (insect olfactory receptor activation).

Structural and Functional Insights :

Bithiophene vs. Triazole-containing analogs () prioritize hydrogen-bonding interactions, which are critical for enzyme inhibition or receptor binding.

Fluorophenyl Substituents :

  • The 4-fluorophenyl group in the target compound is shared with MMP inhibitors () and Orco agonists (), suggesting a role in enhancing binding affinity or metabolic stability. The 2-fluorophenyl variant in demonstrates how positional isomerism affects target selectivity.

Sulfanyl Linkers :

  • The sulfanyl (-S-) group in the target compound and analogs (e.g., ) may improve redox stability compared to oxygen-based linkers. This group also contributes to conformational flexibility, as seen in MMP inhibitors ().

Biological Activity Trends :

  • Triazole-fluorophenyl hybrids () show efficacy in enzyme inhibition (e.g., MMPs) or receptor modulation (e.g., Orco). The target compound’s bithiophene moiety could similarly interact with hydrophobic enzyme pockets or π-π stacking domains.

Limitations and Gaps in Evidence

  • No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties.
  • Comparisons rely on structural analogs, necessitating further experimental validation.

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